N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide
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Overview
Description
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 2-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{1,1,1,3,3,3-Hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of specialized materials and chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated structure, used as a solvent and reagent in various chemical reactions.
2-Fluoroaniline: A precursor in the synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}butanamide, known for its reactivity and applications in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of fluorinated groups and amide functionality, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H13F7N2O |
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Molecular Weight |
346.24 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]butanamide |
InChI |
InChI=1S/C13H13F7N2O/c1-2-5-10(23)22-11(12(15,16)17,13(18,19)20)21-9-7-4-3-6-8(9)14/h3-4,6-7,21H,2,5H2,1H3,(H,22,23) |
InChI Key |
CEGBZZDAAXWONA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1F |
Origin of Product |
United States |
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